Cas no 2098049-03-5 (8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride)

8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride is a bicyclic amine derivative with a piperidine substitution, commonly utilized in pharmaceutical research and development. Its rigid azabicyclo[3.2.1]octane scaffold provides structural stability, while the hydroxyl and piperidinyl groups enhance its potential as a versatile intermediate for drug discovery. The dihydrochloride salt form improves solubility and handling properties, making it suitable for synthetic applications. This compound is of particular interest in the design of central nervous system (CNS) targeting agents due to its ability to modulate receptor interactions. Its well-defined chemical structure ensures reproducibility in research applications.
8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride structure
2098049-03-5 structure
Product name:8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
CAS No:2098049-03-5
MF:C12H24Cl2N2O
MW:283.237761497498
CID:5044666

8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
    • 8-piperidin-4-yl-8-azabicyclo[3.2.1]octan-3-ol;dihydrochloride
    • 8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
    • Inchi: 1S/C12H22N2O.2ClH/c15-12-7-10-1-2-11(8-12)14(10)9-3-5-13-6-4-9;;/h9-13,15H,1-8H2;2*1H
    • InChI Key: JCTSIVRWHPEQCG-UHFFFAOYSA-N
    • SMILES: Cl.Cl.OC1CC2CCC(C1)N2C1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Topological Polar Surface Area: 35.5

8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2167-3969-0.25g
8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
2098049-03-5 95%+
0.25g
$340.0 2023-09-06
TRC
P282351-500mg
8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
2098049-03-5
500mg
$ 340.00 2022-06-03
Life Chemicals
F2167-3969-10g
8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
2098049-03-5 95%+
10g
$1583.0 2023-09-06
Life Chemicals
F2167-3969-1g
8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
2098049-03-5 95%+
1g
$377.0 2023-09-06
TRC
P282351-1g
8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
2098049-03-5
1g
$ 550.00 2022-06-03
Life Chemicals
F2167-3969-0.5g
8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
2098049-03-5 95%+
0.5g
$358.0 2023-09-06
TRC
P282351-100mg
8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
2098049-03-5
100mg
$ 95.00 2022-06-03
Life Chemicals
F2167-3969-5g
8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
2098049-03-5 95%+
5g
$1131.0 2023-09-06
Life Chemicals
F2167-3969-2.5g
8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride
2098049-03-5 95%+
2.5g
$754.0 2023-09-06

Additional information on 8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride

Introduction to CAS No 2098049-03-5: 8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol Dihydrochloride

The compound with CAS No 2098049-03-5, commonly referred to as 8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride, is a complex organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of bicyclic amines, which are known for their versatile applications in medicinal chemistry due to their ability to form hydrogen bonds and interact with various biological targets.

The structure of this compound is characterized by a bicyclo[3.2.1]octane framework, which provides a rigid and stable scaffold for potential bioactive interactions. The presence of the piperidinyl group at the 8-position introduces additional flexibility and functional diversity, making it an attractive candidate for exploring new therapeutic agents. Recent studies have highlighted its potential in targeting G-protein coupled receptors (GPCRs), which are implicated in numerous diseases, including neurological disorders and cardiovascular conditions.

One of the most intriguing aspects of this compound is its ability to modulate ion channels, a property that has been extensively studied in recent years. Researchers have reported that 8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride exhibits potent activity against voltage-gated sodium channels, which are critical in pain signaling pathways. This finding has opened new avenues for its application in the development of analgesics with improved efficacy and reduced side effects compared to traditional opioids.

In addition to its pharmacological properties, the synthesis of this compound has also been a focal point of recent investigations. Chemists have developed novel synthetic routes that enhance the efficiency and scalability of its production, making it more accessible for preclinical studies and potential clinical trials. These advancements underscore the importance of continuous innovation in organic synthesis to meet the growing demand for complex molecules in drug discovery.

The pharmacokinetic profile of CAS No 2098049-03-5 has been thoroughly evaluated in animal models, revealing promising bioavailability and metabolic stability. These attributes are essential for ensuring that the compound can reach its intended biological targets at therapeutic concentrations without causing undue toxicity or rapid elimination from the body.

Moreover, computational modeling studies have provided valuable insights into the molecular interactions between this compound and its biological targets. By employing advanced docking algorithms, researchers have been able to predict binding affinities and identify key residues responsible for ligand-receptor interactions. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of lead compounds with desired pharmacological properties.

In conclusion, CAS No 2098049-03-5, or 8-(Piperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride, represents a compelling candidate for further exploration in drug development due to its unique structural features, promising pharmacological activity, and favorable pharmacokinetic properties. As research continues to uncover its full potential, this compound holds the promise of contributing significantly to the advancement of novel therapeutic interventions.

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